1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrazole-3-carboxylicacid
Description
The compound 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrazole-3-carboxylic acid is a pyrazole-carboxylic acid derivative featuring a stereochemically defined tetrahydrofuran (oxolane) ring. The oxolane moiety contains three hydroxyl groups and a hydroxymethyl substituent, conferring significant polarity and hydrogen-bonding capacity. This structural combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to carbohydrate-like motifs .
Properties
Molecular Formula |
C9H12N2O6 |
|---|---|
Molecular Weight |
244.20 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C9H12N2O6/c12-3-5-6(13)7(14)8(17-5)11-2-1-4(10-11)9(15)16/h1-2,5-8,12-14H,3H2,(H,15,16)/t5-,6-,7-,8-/m1/s1 |
InChI Key |
OVTOANLPEZTAIJ-WCTZXXKLSA-N |
Isomeric SMILES |
C1=CN(N=C1C(=O)O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
Canonical SMILES |
C1=CN(N=C1C(=O)O)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Purine Nucleoside Core
Starting Material:
The synthesis often begins with 2-chloroadenosine or related nucleoside intermediates. According to patent US9580457B2, 2-chloroadenosine can be prepared via a two-step process involving chlorination and subsequent functionalization, which then undergoes coupling with pyrazole derivatives.
- Chlorination typically uses reagents like phosphorus oxychloride or thionyl chloride under controlled temperature conditions.
- The subsequent coupling with pyrazole-2-carboxamide is carried out in the presence of bases such as cesium carbonate in solvents like N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMA), or dimethylformamide (DMF) at temperatures ranging from 25°C to 150°C.
Glycosylation and Sugar Derivative Formation
Method:
The dihydroxy sugar moiety is introduced via glycosylation reactions, often employing protected sugar derivatives. The stereochemistry is controlled through the choice of protecting groups and reaction conditions, such as using Lewis acids or acid catalysts to promote regioselective glycosylation.
- Use of Lewis acids like tin tetrachloride or boron trifluoride etherate.
- Solvent systems include dichloromethane or toluene.
- Reaction temperatures are maintained around -20°C to room temperature to favor stereoselective outcomes.
Pyrazole Ring Formation
Method:
Pyrazole rings are typically synthesized via cyclization of hydrazine derivatives with suitable precursors, such as β-dicarbonyl compounds or through condensation reactions involving hydrazines and α,β-unsaturated carbonyl compounds.
Coupling of Purine and Pyrazole Units
Method:
The key coupling involves reacting the purine nucleoside with the pyrazole derivative, often facilitated by strong bases such as sodium hydride, potassium hydride, or cesium carbonate. Reactions are carried out in polar aprotic solvents like NMP, DMA, DMF, or DMSO.
- Temperature range: 25°C to 150°C.
- Reactions are performed under inert atmospheres to prevent oxidation.
- Purification involves recrystallization from methanol, ethanol, or water mixtures, achieving purity levels exceeding 99.5% with low anomeric impurity content (~0.15%).
Purification and Impurity Control
Purification techniques are critical for obtaining high-purity products:
- Recrystallization from solvents such as methanol, ethanol, isopropyl alcohol, or acetonitrile-water mixtures.
- Chromatography may be employed for further purification.
- Purity assessment involves HPLC analysis, with particular attention to anomeric impurities, which are minimized through optimized reaction conditions and purification protocols.
Data Table Summarizing Key Reaction Conditions
| Step | Starting Material | Reagents | Solvent | Temperature | Key Notes |
|---|---|---|---|---|---|
| 1 | 2-Chloroadenosine | Phosphorus oxychloride / Thionyl chloride | Dichloromethane | -20°C to 0°C | Chlorination to form nucleoside intermediate |
| 2 | Nucleoside + pyrazole-2-carboxamide | Cesium carbonate / Sodium hydride | NMP / DMA / DMF | 25°C to 150°C | Coupling to form the core structure |
| 3 | Sugar derivative | Lewis acids (e.g., boron trifluoride) | Dichloromethane | -20°C to room temperature | Stereoselective glycosylation |
| 4 | Hydrazine derivatives | Ethanol / Acetic acid | Elevated temperature (80-120°C) | Cyclization to pyrazole ring | Pyrazole ring formation |
Scientific Findings and Optimization Strategies
Research indicates that:
- Reaction temperature and choice of base significantly influence stereochemical purity and yield.
- Use of cesium carbonate as a base enhances coupling efficiency and reduces impurity formation.
- Solvent selection impacts solubility and reaction rate; NMP and DMA are preferred for high-temperature couplings.
- Purification protocols , especially recrystallization, are essential for achieving purity levels over 99.5%, with low anomeric impurity content (~0.15%).
Chemical Reactions Analysis
Types of Reactions
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for achieving the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the carboxylic acid group results in an alcohol .
Scientific Research Applications
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrazole-3-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Structural Analogues
3-(Methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 117860-55-6)
- Structure : Methyl ester at pyrazole-5-carboxylic acid and methyl group at N1.
- Key Differences: Lacks the hydroxyl-rich oxolane ring, resulting in lower hydrophilicity.
- Synthesis : Prepared via esterification and alkylation, contrasting with the glycosylation likely required for the target compound .
1-(1,1-Dioxo-1λ⁶-thiolan-3-yl)-5-methyl-1H-pyrazole-4-carboxylic acid (CAS 926260-88-0)
- Structure : Features a sulfone-containing thiolane ring instead of oxolane.
- Key Differences : The sulfone group introduces strong electron-withdrawing effects, altering electronic properties and binding affinity compared to the target compound’s hydroxylated oxolane. This may influence stability and metabolic pathways .
5-(4-{[4-(5-Carboxyfuran-2-yl)benzyl]oxy}phenyl)-1-(3-methylphenyl)-1H-pyrazole-3-carboxylic acid
- Structure : Includes a benzyloxy-linked furan-carboxylic acid and a 3-methylphenyl group.
- Key Differences: The aromatic furan and bulky substituents may enhance π-π stacking interactions but reduce solubility.
1-(2-Oxo-2-phenylethyl)-3,4-diphenyl-1H-pyrazole-5-carboxylic acid (Compound 6a')
- Structure : Substituted with phenyl groups at positions 3,4 and a phenacyl group at N1.
- Key Differences : The hydrophobic phenyl rings dominate, making it highly lipophilic. This contrasts with the target compound’s balance of polar (oxolane) and moderately lipophilic (pyrazole-carboxylic acid) regions .
Physicochemical Properties
| Property | Target Compound | 3-(Methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid | 1-(1,1-Dioxothiolan-3-yl)-5-methylpyrazole-4-carboxylic acid |
|---|---|---|---|
| Molecular Formula | C₁₀H₁₄N₂O₇ | C₈H₁₀N₂O₄ | C₉H₁₂N₂O₄S |
| Polar Groups | 4 OH, 1 COOH | 1 COOH, 1 ester | 1 COOH, 1 sulfone |
| Water Solubility | High (due to hydroxylation) | Moderate | Low |
| Melting Point | Estimated >200°C | ~150–170°C | ~180–190°C |
| Key IR Bands (cm⁻¹) | 3200–3500 (O–H), 1700 (C=O) | 1700 (ester C=O), 1680 (COOH) | 1700 (COOH), 1300 (S=O) |
Q & A
Q. What are the established synthetic routes for this compound, and what are their respective yields and conditions?
- Methodological Answer : The synthesis of pyrazole-carboxylic acid derivatives often involves cross-coupling reactions or condensation strategies. For example:
- Palladium-catalyzed coupling : A method adapted from pyrazole synthesis () uses Pd(PPh₃)₄ as a catalyst in degassed DMF/water with aryl boronic acids and K₃PO₄. Yields typically range from 56% to 75%, with purification via column chromatography.
- Condensation reactions : Refluxing hydrazine derivatives with carbonyl precursors in ethanol () yields dihydropyrazole intermediates, followed by oxidation to carboxylic acids.
- Key considerations : Stereochemical control during glycosylation (for the oxolane moiety) requires chiral catalysts or enzymatic resolution ().
Q. Table 1: Comparison of Synthetic Methods
| Method | Catalyst/Conditions | Yield (%) | Purification | Reference |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, DMF/H₂O, 80°C | 56–75 | Column chromatography | |
| Condensation/hydrolysis | Ethanol reflux, H₂O₂ | 60–80 | Recrystallization |
Q. Which spectroscopic and crystallographic methods are most effective for characterizing its structure and stereochemistry?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., pyrazole protons at δ 6.5–8.0 ppm; oxolane protons at δ 3.5–5.0 ppm). Coupling constants (e.g., ) confirm stereochemistry ().
- X-ray crystallography : Determines absolute configuration of stereocenters (2R,3R,4S,5R) ().
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ = 392.4) ().
Q. Table 2: Key Spectral Data
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 8.2 (pyrazole-H), δ 4.9 (oxolane-OH) | |
| X-ray diffraction | CCDC deposition number for stereochemistry |
Q. What are the key solubility and stability considerations for handling this compound in aqueous and organic solvents?
- Methodological Answer :
- Solubility : Polar solvents (DMSO, ethanol) are preferred due to hydroxyl and carboxylic acid groups. Aqueous solubility is pH-dependent (pKa ~3–4 for carboxylic acid) ().
- Stability : Degradation under acidic/basic conditions necessitates storage at neutral pH, –20°C, with desiccants ().
Q. How can researchers validate the purity of this compound using chromatographic and spectroscopic techniques?
- Methodological Answer :
- HPLC : Reverse-phase C18 columns (MeCN/H₂O + 0.1% TFA) with UV detection at 254 nm ().
- TLC : Rf = 0.3–0.5 (silica gel, EtOAc/hexane 1:1) ().
Advanced Research Questions
Q. What mechanistic insights explain the stereochemical outcomes in this compound’s synthesis, and how can these be optimized?
- Methodological Answer :
- Stereochemical control : The oxolane ring’s stereocenters arise from substrate-directed glycosylation (). Enzymatic methods (e.g., lipase-mediated resolution) improve enantiomeric excess (ee >98%) ().
- Optimization : Kinetic studies (e.g., variable-temperature NMR) identify intermediates in Pd-catalyzed couplings ().
Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s biological targets?
- Methodological Answer :
Q. Table 3: Example SAR Modifications
| Modification | Biological Activity Change | Reference |
|---|---|---|
| Oxolane hydroxyl removal | Reduced glycosidase inhibition | |
| Pyrazole methyl addition | Enhanced antiviral IC₅₀ (5 μM → 1 μM) |
Q. What computational strategies are employed to model this compound’s interactions with enzymatic targets, and how are docking parameters optimized?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with flexible ligand/rigid receptor settings (PDB: 1KMS for DHFR). Optimize scoring functions (e.g., AMBER force field) ().
- MD simulations : GROMACS with explicit solvent (TIP3P) to assess binding stability (RMSD <2 Å over 50 ns) ().
Q. How should researchers reconcile contradictory data regarding this compound’s reactivity or biological activity across different studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
